molecular formula C18H30Cl2N2O4 B5193461 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride

Cat. No.: B5193461
M. Wt: 409.3 g/mol
InChI Key: UJUFBIWGARYPNM-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a benzodioxole moiety, and a propan-2-yloxypropan-2-ol group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.2ClH/c1-14(2)22-12-16(21)11-20-7-5-19(6-8-20)10-15-3-4-17-18(9-15)24-13-23-17;;/h3-4,9,14,16,21H,5-8,10-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFBIWGARYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often formed by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl group.

    Attachment of Propan-2-yloxypropan-2-ol Group: The final step involves the attachment of the propan-2-yloxypropan-2-ol group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Pharmacology: It may serve as a ligand for studying receptor interactions and signaling pathways.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzodioxol-5-ylmethyl)piperazine: Shares the benzodioxole and piperazine moieties but lacks the propan-2-yloxypropan-2-ol group.

    1-(4-Benzodioxol-5-ylmethyl)piperidin-4-ol: Contains a piperidine ring instead of a piperazine ring.

    1-(4-Benzodioxol-5-ylmethyl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-yloxypropan-2-ol.

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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